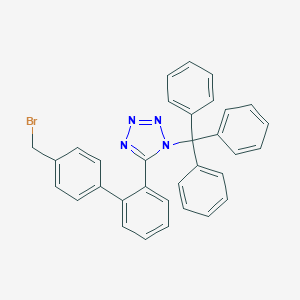

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole typically involves multiple steps:

Starting Material: The process begins with 4’-Methyl-2-cyanobiphenyl.

Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to form 4’-Bromomethyl-2-cyanobiphenyl.

Tetrazole Formation: The cyano group is then converted to a tetrazole ring via a [2+3] cycloaddition reaction with sodium azide in the presence of a suitable catalyst.

Triphenylmethyl Protection: Finally, the tetrazole nitrogen is protected with a triphenylmethyl group using triphenylmethyl chloride and a base such as triethylamine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities .

化学反应分析

Types of Reactions

5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole undergoes several types of chemical reactions:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The biphenyl system can undergo oxidation to form quinones or reduction to form biphenyl derivatives.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation Products: Biphenyl quinones.

Reduction Products: Reduced biphenyl derivatives.

科学研究应用

Antihypertensive Agents

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is related to the synthesis of angiotensin II receptor antagonists, such as Olmesartan Medoxomil. This compound serves as a precursor or impurity in the synthesis of these antihypertensive medications, which are crucial in managing high blood pressure and related cardiovascular conditions .

Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of tetrazole have been evaluated for their efficacy against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). These studies often utilize assays such as Sulforhodamine B (SRB) to assess cell viability and cytotoxicity .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives containing bromophenyl groups show significant activity against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents to combat drug-resistant strains .

Photonic Materials

The structural characteristics of this compound make it suitable for use in photonic devices. Its ability to form stable complexes can be harnessed in the design of advanced materials for optical applications, including sensors and light-emitting devices .

Organic Electronics

Due to its electronic properties, this compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of tetrazole moieties can enhance charge transport and stability in these devices .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a study aimed at developing new anticancer agents, researchers synthesized a series of tetrazole derivatives based on the structure of this compound. The synthesized compounds were subjected to biological evaluation against MCF7 cells, revealing several compounds with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Development of Antimicrobial Agents

Another investigation focused on the antimicrobial efficacy of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The study utilized turbidimetric methods to determine minimum inhibitory concentrations (MICs), demonstrating that certain derivatives exhibited potent antimicrobial activity, highlighting their potential as lead compounds for further development .

作用机制

The mechanism of action of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is primarily related to its role as an intermediate in drug synthesis. In the context of antihypertensive drugs, the tetrazole ring mimics the carboxylate group of angiotensin II, allowing the drug to bind to the angiotensin II receptor and block its action. This results in vasodilation and reduced blood pressure .

相似化合物的比较

Chemical Profile :

- IUPAC Name : 5-[4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl]-1-trityl-1H-tetrazole

- CAS No.: 124750-51-2

- Molecular Formula : C₃₃H₂₅BrN₄

- Molecular Weight : 557.49 g/mol

- Appearance : White crystalline powder .

Comparison with Structurally Similar Compounds

2.1 Halogen-Substituted Tetrazole Derivatives

Key Observations :

- Reactivity : Bromomethyl derivatives exhibit higher reactivity in alkylation reactions compared to chlorophenyl analogs due to the better leaving group ability of bromide .

- Protection Strategy : The trityl group in the target compound enhances stability during synthesis but requires acidic conditions (e.g., 22.5% H₂SO₄) for deprotection, unlike unprotected tetrazoles .

2.2 Biphenyl-Tetrazole Derivatives with Varied Substituents

Key Observations :

- Functional Groups : Bromomethyl and iodomethyl groups offer distinct reactivities (iodine’s higher atomic radius vs. bromine), but iodinated analogs are less commonly reported due to cost and handling challenges .

- Biological Activity : Triazole-functionalized derivatives (e.g., compounds from ) show targeted pharmacological effects, whereas the trityl-protected target compound is primarily a synthetic intermediate .

2.3 Tetrazole-Based Pharmaceutical Intermediates

Key Observations :

- Process Efficiency : The one-pot synthesis of BBTT reduces purification steps compared to traditional methods, improving industrial scalability .

- Purity Requirements : Pharmaceutical intermediates like BBTT and DMDO-Cl require ≥96% purity to meet regulatory standards for API production .

Critical Analysis of Research Findings

- Synthetic Advantages : The trityl group in BBTT prevents unwanted side reactions but adds molecular weight (557.49 g/mol vs. 275.14 g/mol for unprotected 5-(4-bromophenyl)-1H-tetrazole), which may complicate purification .

- Thermodynamic Stability : Bromomethyl-substituted biphenyl tetrazoles are more stable than iodomethyl analogs but less stable than chloromethyl derivatives under basic conditions .

- Industrial Relevance : BBTT is commercially available (e.g., Saurav Chemicals Ltd, Jiangsu Xinrui Pharma) due to its role in blockbuster antihypertensive drugs, whereas similar compounds remain experimental .

生物活性

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, commonly referred to as Losaint-B or Valsartan impurity, is a compound notable for its diverse biological activities and applications in medicinal chemistry. With a molecular formula of C33H25BrN4 and a molecular weight of 557.48 g/mol, this tetrazole derivative serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly angiotensin II receptor antagonists like Losartan and Valsartan.

- Molecular Formula : C33H25BrN4

- Molecular Weight : 557.48 g/mol

- CAS Number : 124750-51-2

- Physical State : Off-white solid

1. Fluorescent Probe

This compound has been utilized as a fluorescent probe for detecting DNA damage. This property is particularly useful in biochemical assays where the identification of nucleic acid integrity is crucial .

2. Photosensitizer in Photodynamic Therapy

The compound acts as a photosensitizer in photodynamic therapy (PDT), which is a treatment modality for various cancers. PDT involves the use of light to activate a photosensitizing agent that produces reactive oxygen species (ROS), leading to cell death in targeted tissues .

3. Catalytic Applications

In synthetic chemistry, it serves as a catalyst in polymer synthesis, enhancing the efficiency and selectivity of reactions . This catalytic activity is attributed to its ability to stabilize reaction intermediates through coordination with metal ions.

The biological activity of tetrazoles, including this compound, often involves interaction with various biological targets through hydrogen bonding and coordination with metal ions. The tetrazole moiety can participate in multiple hydrogen bonds due to its nitrogen atoms, facilitating binding to proteins and enzymes involved in critical biochemical pathways .

Case Study 1: DNA Damage Detection

In a study focusing on the application of tetrazoles as fluorescent probes, the compound was shown to effectively bind to damaged DNA sites, emitting fluorescence that correlates with the extent of damage. This property allows for real-time monitoring of DNA integrity during cellular processes .

Case Study 2: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines when used in conjunction with light exposure in PDT. The effectiveness was assessed through cell viability assays where significant reductions in cell survival were observed .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Application |

|---|---|---|

| Losartan | Antihypertensive | Hypertension treatment |

| Valsartan | Antihypertensive | Hypertension treatment |

| This compound | Fluorescent probe, Photosensitizer | DNA damage detection, PDT |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for biphenyl formation, followed by bromination and tetrazole protection with triphenylmethyl (trityl) groups. Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures >95% purity, with yields ranging from 60–75% depending on bromination efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms biphenyl and trityl group integration (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 623.12) .

- Elemental analysis : Matches calculated vs. experimental C, H, N content (e.g., C: 69.2%, H: 4.3%, N: 9.0%) .

- X-ray crystallography : SHELX software resolves crystal packing and confirms stereochemistry .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a critical intermediate in angiotensin II receptor antagonists (e.g., Valsartan and Losartan). The bromomethyl group enables covalent linkage to pharmacophores, while the trityl group protects the tetrazole ring during synthesis .

Advanced Research Questions

Q. How does structural modification of the biphenyl or tetrazole moiety affect bioactivity?

- Biphenyl substitution : Electron-withdrawing groups (e.g., bromine) enhance metabolic stability but may reduce solubility .

- Tetrazole protection : Trityl groups prevent enzymatic degradation in vivo, but deprotection is required for active drug forms .

- Analog comparison : 5-Phenyltetrazole derivatives show weaker angiotensin II affinity compared to biphenyl-tetrazole systems .

Q. What computational methods are used to predict binding interactions between this compound and biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with angiotensin II receptors (e.g., hydrophobic binding to Tyr-113 and His-256 residues) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical hydrogen bonds and π-π stacking .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Assay standardization : Use consistent cell lines (e.g., CHO-K1 for angiotensin receptor studies) and control for trityl group removal .

- Data normalization : Compare IC₅₀ values relative to reference antagonists (e.g., Losartan) to account for variability in receptor expression levels .

Q. What environmental risks are associated with this compound, and how should they be mitigated in lab settings?

- Aquatic toxicity : Predicted log Kow = 4.53 indicates moderate bioaccumulation potential .

- Handling protocols : Use fume hoods for synthesis, and dispose of waste via approved hazardous chemical programs to prevent groundwater contamination .

Q. What strategies improve scalability of this compound’s synthesis without compromising purity?

- Flow chemistry : Reduces reaction time and improves bromomethylation efficiency .

- Catalyst recycling : Immobilized Pd catalysts lower costs and reduce heavy metal waste .

属性

IUPAC Name |

5-[2-[4-(bromomethyl)phenyl]phenyl]-1-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFVTXDWDFIQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434768 | |

| Record name | 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124750-51-2 | |

| Record name | 5-[4′-(Bromomethyl)[1,1′-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4'-(Bromomethyl)(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetraazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。